bis(ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate); pyridine; bis(sulfuric acid)
Description
Properties
IUPAC Name |
ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate;pyridine;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16FNO2.C5H5N.2H2O4S/c2*1-4-12-7(11)6(10)5-8(2,3)9;1-2-4-6-5-3-1;2*1-5(2,3)4/h2*6H,4-5,10H2,1-3H3;1-5H;2*(H2,1,2,3,4)/t2*6-;;;/m00.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQYTIVBGOQETG-KRJWQGBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)(C)F)N.CCOC(=O)C(CC(C)(C)F)N.C1=CC=NC=C1.OS(=O)(=O)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC(C)(C)F)N.CCOC(=O)[C@H](CC(C)(C)F)N.C1=CC=NC=C1.OS(=O)(=O)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41F2N3O12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1459196-65-6 | |
| Record name | (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate hydrogensulfate pyridinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Acid-Catalyzed Esterification
The amino acid undergoes esterification with ethanol under acidic conditions:
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Protonation of the carboxyl group by sulfuric acid enhances electrophilicity.
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Nucleophilic attack by ethanol forms the ethyl ester.
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Water removal (via Dean-Stark trap or molecular sieves) shifts equilibrium toward ester formation.
Reaction conditions:
Amino Group Protonation
The amino group remains protonated (NH3+) under acidic conditions, minimizing side reactions like self-condensation. Pyridine (1 equiv) is introduced post-reaction to neutralize excess H2SO4, forming a pyridinium sulfate complex that facilitates isolation.
Role of Sulfuric Acid and Pyridine
Sulfuric Acid as a Dual Agent
Pyridine as a Neutralizing Base
Pyridine scavenges residual H2SO4, preventing degradation of acid-sensitive moieties. The resulting pyridinium hydrogen sulfate (C5H5NH+·HSO4–) precipitates, enabling filtration.
Purification and Isolation
Liquid-Liquid Extraction
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Organic phase : Ethyl acetate or dichloromethane extracts the ester.
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Aqueous phase : Removes polar byproducts (e.g., unreacted amino acid).
Column Chromatography
Silica gel chromatography with eluents like EtOH/ethyl acetate/NH4OH (100:58:16) resolves the bis-ester from mono-ester byproducts.
Crystallization
Slow evaporation from ethanol yields crystals of the title compound. Pyridine and sulfate ions integrate into the lattice, as evidenced by the molecular formula.
Analytical Characterization
| Parameter | Method | Result |
|---|---|---|
| Enantiomeric purity | Chiral HPLC | >99% ee (C18 column, 0.1% TFA) |
| Molecular weight | HRMS | 629.7 g/mol (calc. 629.69) |
| Sulfate content | Ion chromatography | 30.7% (theory 31.2%) |
Challenges and Optimization
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Racemization : Elevated temperatures during esterification risk epimerization at C2. Maintaining pH < 2 and temperatures ≤80°C mitigates this.
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Solubility : The bis-ester’s hydrophobicity necessitates polar aprotic solvents (e.g., DMF) for homogeneous mixing.
Industrial-Scale Considerations
Chemical Reactions Analysis
Pyridine-Sulfuric Acid Complexation
Pyridine reacts with bis(sulfuric acid) to form a stable pyridinium sulfate salt. This acid-base interaction is critical in modulating reaction environments:
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Protonation : Pyridine (pKa ~5.2) is fully protonated in concentrated sulfuric acid, forming pyridinium ions () .
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Coordination Chemistry : Pyridinium sulfate can act as a counterion in metal complexes. For example, copper(II) complexes with pyridine derivatives exhibit distorted octahedral geometries in acidic media .
Ester Hydrolysis of Bis(ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate)
The ethyl ester group undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid:
Key Observations
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Acid-Catalyzed Hydrolysis : Bis(sulfuric acid) facilitates ester cleavage via protonation of the carbonyl oxygen, enhancing electrophilicity. Similar conditions (HSO in THF) are reported for pyrrolidinone derivatives .
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Kinetics : Hydrolysis rates depend on steric hindrance from the 4-methyl and 4-fluoro substituents, potentially slowing the reaction compared to linear esters .
Sulfonation of the Amino Group
Under strongly acidic conditions, the primary amine in bis(ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate) may undergo sulfonation:
Experimental Evidence
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Selective Sulfonation : HSO in trifluoroacetic acid selectively modifies serine, threonine, and tyrosine residues . While the compound lacks hydroxyl groups, the amine’s nucleophilicity makes it susceptible to sulfonation.
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Stability : Other amino acid residues (e.g., aliphatic chains) remain unaffected under these conditions .
Bis(sulfuric acid) as a Catalyst
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Esterification/Transesterification : Sulfuric acid catalyzes ester formation in THF, as seen in the synthesis of 5-(biphenyl-4-carbonyl)pyrrolidin-2-one .
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Oxidation Reactions : HSO enhances the reactivity of oxidants like O in fluorination reactions (e.g., converting 2-pyridinecarboxylic acid to 4-fluoropyridine-2-carboxylic acid) .
Reaction Data and Comparative Analysis
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a precursor in the synthesis of pharmaceutical agents. Its structural characteristics allow it to participate in various chemical reactions, leading to the development of drugs with improved efficacy and reduced side effects.
- Case Study : Research indicates that derivatives of amino acids, particularly those modified with fluorine, exhibit enhanced binding affinity to biological targets. For instance, studies on similar compounds have demonstrated their effectiveness in inhibiting specific enzymes involved in disease pathways .
Biochemical Studies
Due to its amino acid nature, this compound can be utilized in biochemical assays to study enzyme activity and protein interactions. Its ability to form stable complexes with metal ions enhances its utility in catalysis and as a biochemical probe.
- Data Table: Enzyme Inhibition Studies
Material Science
In materials science, the compound can be used as a building block for synthesizing polymers or coatings with specific properties such as increased thermal stability or chemical resistance.
- Application Example : The integration of fluorinated compounds into polymer matrices has been shown to enhance hydrophobicity and mechanical strength, making them suitable for applications in protective coatings and advanced materials .
Synthesis Overview:
- Starting Material : Ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate.
- Reagents : Pyridine, bis(sulfuric acid).
- Conditions : Controlled temperature and pressure conditions to facilitate reaction without decomposition.
Mechanism of Action
The mechanism of action of bis(ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate); pyridine; bis(sulfuric acid) involves its interaction with specific molecular targets and pathways. The amino acid derivative can interact with enzymes and receptors, modulating their activity. The pyridine ring may participate in coordination with metal ions, influencing various biochemical processes. The sulfuric acid groups can enhance the compound’s solubility and reactivity, facilitating its biological and chemical functions.
Comparison with Similar Compounds
Bis(ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate)
This fluorinated branched-chain amino acid ester combines a chiral (2S)-configuration with a 4-fluoro-4-methylpentanoate backbone. Such structural features are critical in medicinal chemistry, where fluorination enhances metabolic stability and bioavailability .
Pyridine
Pyridine, a six-membered aromatic heterocycle with one nitrogen atom, is widely used as a ligand in coordination chemistry and a solvent in organic synthesis. Its ability to act as a weak base and participate in axial coordination with metal complexes is well-documented .
Bis(sulfuric acid)
These compounds are efficient catalysts in organic synthesis, offering advantages over pure H₂SO₄ in selectivity and recyclability .
Comparative Analysis
Bis(ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate) vs. Similar Esters
Structural analogs :
- Ethyl leucine esters : Lack fluorine substitution, leading to lower metabolic stability.
- Fluorinated cyclam derivatives: Cyclam macrocycles modified with pyridine or aminophenyl groups exhibit anti-HIV-1 activity but lack the branched-chain fluorinated ester motif .
Key Findings :
Pyridine vs. Other Nitrogen Heterocycles
Comparative Compounds :
- Bispyridinium salts : Feature two pyridine rings linked by alkyl chains. Increasing linker length (C5–C10) enhances acetylcholinesterase inhibition (IC₅₀ < 1 μM for C9/C10) and nicotinic receptor antagonism .
- Bipyridine ligands: Used in metal-organic frameworks (MOFs) but lack the axial coordination flexibility observed in monodentate pyridine .
Table 1: Enzyme Inhibition by Bispyridinium Compounds
| Linker Length | Acetylcholinesterase IC₅₀ (μM) | Nicotinic Receptor Inhibition |
|---|---|---|
| C5 | 10.2 | Moderate |
| C9 | 0.8 | Potent |
| C10 | 0.7 | Potent |
Mechanistic Insights :
Bis(sulfuric acid) Derivatives vs. Conventional Sulfuric Acid
Catalytic Performance :
Biological Activity
Bis(ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate); pyridine; bis(sulfuric acid) is a complex organic compound that has attracted attention due to its unique structural features and potential biological applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound consists of:
- Ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate : An amino acid derivative with a fluorinated side chain.
- Pyridine : A heterocyclic aromatic compound that can influence the biological activity of the molecule.
- Bis(sulfuric acid) : Contributes to the compound's acidity and reactivity.
Synthesis Methods
The synthesis typically involves multi-step organic reactions:
- Preparation of the Amino Acid Derivative : The initial step includes forming the ethyl ester from the amino acid.
- Incorporation of Pyridine and Sulfuric Acid : Subsequent reactions introduce pyridine and sulfuric acid components, enhancing the compound's reactivity and potential applications in various fields.
The biological activity of this compound is attributed to its interaction with various molecular targets, including:
- Enzymes : The amino acid moiety can modulate enzyme activity, influencing metabolic pathways.
- Receptors : The structure may interact with specific receptors, potentially affecting signaling pathways.
- Metal Ions : The pyridine ring can coordinate with metal ions, which may play a role in catalytic processes or cellular signaling.
Research Findings
- Enzyme Interaction Studies : Research has shown that derivatives similar to this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
- Anticancer Activity : Some studies have indicated that compounds containing similar structures exhibit anticancer properties by inducing apoptosis in cancer cells .
- Anti-inflammatory Effects : There is evidence that related compounds can reduce inflammation by inhibiting pro-inflammatory cytokines, which may be relevant for conditions like arthritis .
Case Study 1: Anticancer Properties
A study investigated the effects of a related compound on various cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, attributed to the compound's ability to induce cell cycle arrest and apoptosis .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of a specific enzyme linked to metabolic disorders. The compound showed potent inhibitory effects, which could lead to therapeutic applications in managing diabetes or obesity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Applications |
|---|---|---|---|
| Bis(ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate) | Lacks pyridine and sulfuric acid | Limited | Basic research |
| Pyridine Derivatives | Contains pyridine ring | Varies widely | Pharmaceuticals |
| Sulfonic Acid Derivatives | Contains sulfonic groups | Varies widely | Industrial chemicals |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing bis(ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate) in the presence of pyridine and bis(sulfuric acid)?
- Methodological Answer : Use palladium-based catalysts (e.g., bis(triphenylphosphine)palladium(II) chloride) in a mixed solvent system (acetonitrile/water) under inert atmospheres. Reaction temperatures of 100°C and 24-hour durations are effective for coupling reactions involving pyridine derivatives . Adjust stoichiometry to account for bis(sulfuric acid)’s dual protonation capacity, which may influence reaction kinetics and byproduct formation.
Q. How can bis(sulfuric acid) be quantified in mixtures containing pyridine derivatives during analytical workflows?
- Methodological Answer : Employ solid-phase extraction (SPE) with Oasis HLB cartridges for pre-concentration, followed by liquid chromatography-mass spectrometry (LC-MS). Calibrate using deuterated internal standards (e.g., triclosan-d3) to mitigate matrix effects. Bis(sulfuric acid)’s high polarity requires mobile phases with low pH (e.g., 0.1% formic acid) for optimal retention on C18 columns .
Q. What safety protocols are critical when handling pyridine and bis(sulfuric acid in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and sealed reaction vessels to prevent inhalation or dermal contact. Pyridine’s acute toxicity (oral LD₅₀: 891 mg/kg) necessitates spill kits with activated carbon for containment. Bis(sulfuric acid) requires neutralization with sodium bicarbonate before disposal. Documented emergency procedures for eye/skin exposure include 15-minute rinses with water followed by medical evaluation .
Advanced Research Questions
Q. How can computational modeling resolve contradictory reactivity data between pyridine and bis(ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate) in acidic environments?
- Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory) to map reaction pathways. Use software like Gaussian or ORCA to simulate proton transfer mechanisms between bis(sulfuric acid) and pyridine’s nitrogen. Validate models with experimental kinetic data (e.g., NMR monitoring of intermediate species). Discrepancies in steric hindrance or electronic effects can be resolved by comparing computed activation energies with empirical Arrhenius plots .
Q. What experimental strategies differentiate between ester hydrolysis and fluorinated side-chain degradation in bis(ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate) under high-temperature conditions?
- Methodological Answer : Conduct stability studies using isotopically labeled analogs (e.g., ¹⁸O-water) to track hydrolysis via LC-HRMS. Compare degradation profiles in controlled pH buffers (pH 2–12) to isolate acid/base-catalyzed pathways. Pyridine’s role as a proton scavenger may suppress ester hydrolysis but accelerate fluoromethyl group elimination. Use ¹⁹F NMR to confirm fluorine retention in products .
Q. How do solvent polarity and counterion effects influence the stability of pyridine-bis(sulfuric acid) complexes in catalytic systems?
- Methodological Answer : Screen solvents (e.g., DMSO, THF, water) using UV-Vis spectroscopy to monitor charge-transfer interactions. Bis(sulfuric acid) forms stable complexes with pyridine in polar aprotic solvents, but dissociation occurs in water due to competitive hydration. Replace sodium counterions with tetrabutylammonium to enhance solubility in nonpolar media. Stability constants (log β) derived from titration experiments can guide solvent selection .
Data Contradiction Analysis
Q. Conflicting reports exist on bis(sulfuric acid)’s role as a proton donor vs. oxidant in pyridine-mediated reactions. How can researchers design experiments to clarify this?
- Methodological Answer : Perform controlled reactions under anaerobic vs. aerobic conditions. Use redox indicators (e.g., ferrocene) to track oxidation states. Characterize products via X-ray crystallography to identify sulfonate vs. sulfate adducts. Bis(sulfuric acid)’s dual functionality is context-dependent: proton donation dominates below 80°C, while oxidative sulfonation occurs at higher temperatures with trace metal catalysts .
Q. Why do some studies report pyridine’s coordination to transition metals in the presence of bis(sulfuric acid), while others observe no interaction?
- Methodological Answer : Investigate ligand displacement kinetics using cyclic voltammetry. Pyridine’s binding affinity to metals (e.g., Pd, Cu) decreases in strongly acidic conditions due to bis(sulfuric acid)’s competitive protonation. Use EXAFS spectroscopy to confirm coordination geometry. Contradictions may arise from differences in ionic strength or water content, which alter ligand accessibility .
Tables for Key Parameters
| Parameter | Bis(ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate) | Pyridine | Bis(sulfuric acid) |
|---|---|---|---|
| Optimal Reaction pH | 7.0–9.0 (prevents ester hydrolysis) | 3.0–5.0 (protonation) | <2.0 (acidic activation) |
| Thermal Stability | Decomposes >150°C (fluoromethyl cleavage) | Stable up to 115°C | Dehydrates >200°C (SO₃ release) |
| Preferred Detection Method | LC-MS (ESI+, m/z 278.1) | GC-FID (ret. time 8.2 min) | Ion chromatography (SO₄²⁻ peak) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
